Physicochemical properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
Physicochemical properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This document moves beyond theoretical data to provide actionable, field-proven protocols for the empirical determination of critical drug-like properties: aqueous solubility, lipophilicity (LogD), and ionization constant (pKa). Each section synthesizes the causal relationship between a given property, the methodology for its measurement, and its strategic implications for preclinical and formulation development. The guide is structured to serve as a practical reference for scientists working to characterize this, and structurally related, promising chemical entities.
Introduction: The Strategic Importance of the Furan-Isoxazole Scaffold
The convergence of a furan ring and an isoxazole-3-carboxamide moiety creates a chemical architecture of significant interest in modern drug discovery. The isoxazole ring is a versatile five-membered heterocycle known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][5] It is a key component in commercially successful drugs such as the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Dicloxacillin.[2][3] The furan ring, another common pharmacophore, can influence the electronic properties and conformation of the molecule.[6]
The carboxamide linker is a critical functional group that can act as both a hydrogen bond donor and acceptor, providing a key anchor point for receptor binding.[7] Understanding the fundamental physicochemical properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is therefore not an academic exercise; it is a prerequisite for advancing it as a viable drug candidate. Properties such as solubility, lipophilicity, and ionization state govern the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile, dictating everything from oral bioavailability to cellular permeability and target engagement.
This guide provides the foundational knowledge and experimental frameworks necessary to build a robust data package for this molecule, enabling informed decision-making in the drug development pipeline.
Molecular and Physicochemical Profile
A thorough understanding begins with the molecule's fundamental structure and its predicted properties. These computational values serve as an essential baseline before empirical validation.
Chemical Structure
Caption: Structure of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.
Core Physicochemical Data
The following table summarizes the core molecular properties, derived from computational predictions based on the related carboxylic acid precursor.[8] These values are essential for planning experimental work.
| Property | Value (Predicted/Calculated) | Source | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₃ | - | Defines molecular mass and elemental composition. |
| Molecular Weight | 178.15 g/mol | - | Impacts diffusion rates and molar concentration calculations. |
| XLogP3-AA | 1.6 | PubChem[8] | Predicts lipophilicity; a value <5 is favorable for oral absorption (Lipinski's Rule). |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[8] | Influences solubility and target binding; a value <5 is favorable. |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Furan O, Isoxazole N & O) | PubChem[8] | Key for solubility and forming interactions with biological targets; a value <10 is favorable. |
| Rotatable Bond Count | 1 | PubChem[8] | Affects conformational flexibility and binding entropy; a value <10 is generally preferred. |
| Topological Polar Surface Area (TPSA) | 79.3 Ų | PubChem[8] | Estimates surface area of polar atoms; impacts membrane permeability and oral bioavailability. |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably the most critical physicochemical property for an orally administered drug. Insufficient solubility is a primary cause of failure in preclinical development, leading to poor absorption, low bioavailability, and unreliable in-vitro assay results.[9][10]
Causality and Experimental Rationale
We must differentiate between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[10][11] This is a high-throughput assay used in early discovery to quickly flag problematic compounds.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. This measurement is more time-consuming but provides the definitive solubility value required for late-stage development and formulation.[10]
For a compound like 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, the amide and heterocyclic nitrogen/oxygen atoms are expected to contribute to aqueous solubility, but the fused aromatic ring system imparts significant hydrophobicity. Empirical determination is therefore essential.
Protocol: Kinetic Solubility Determination by Nephelometry
This protocol describes a high-throughput method for assessing kinetic solubility, which is ideal for initial compound screening. The principle is that insoluble particles will scatter a light beam, and the degree of scattering is proportional to the amount of precipitate.[12]
Objective: To determine the concentration at which the compound precipitates from an aqueous solution after introduction from a DMSO stock.
Materials:
-
Test Compound: 10 mM stock solution in 100% DMSO.
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well or 384-well clear-bottom microplates.
-
Laser Nephelometer plate reader.
Methodology:
-
Plate Preparation: Dispense the aqueous PBS buffer into the wells of the microplate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<2%) to minimize co-solvent effects.
-
Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations (e.g., 100 µM down to 0.1 µM).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.[10]
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.[12]
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.
System Validation: The protocol is validated by including compounds with known high (e.g., Paracetamol) and low (e.g., Progesterone) solubility as controls.[12] The results for these controls must fall within established limits for the assay to be considered valid.
Implications for Drug Development
-
Low Solubility (<10 µM): May require significant formulation work, such as amorphous solid dispersions, salt formation (if ionizable), or particle size reduction. Oral absorption will likely be limited.
-
Moderate Solubility (10-100 µM): Generally acceptable for early development. Formulation efforts can focus on simple excipients to enhance wetting and dissolution.
-
High Solubility (>100 µM): Ideal. Suggests that absorption is less likely to be limited by the dissolution rate.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolism. It is typically measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[13] An optimal balance is required: too low, and the compound won't cross cell membranes; too high, and it may have poor aqueous solubility and be rapidly metabolized.
Causality and Experimental Rationale
The shake-flask method is the gold-standard for LogD determination.[14][15][16] It directly measures the partitioning of a compound between two immiscible phases: n-octanol (mimicking lipid membranes) and an aqueous buffer (mimicking physiological fluids). For ionizable compounds, LogD is pH-dependent. Since our compound has a potentially acidic proton (amide N-H) and basic nitrogens, measuring LogD at a physiological pH of 7.4 is most relevant.
Caption: Workflow for LogD Determination via Shake-Flask Method.
Protocol: Shake-Flask LogD Determination at pH 7.4
Objective: To empirically measure the distribution coefficient of the test compound between n-octanol and PBS at pH 7.4.
Materials:
-
Test Compound.
-
n-Octanol (reagent grade, pre-saturated with PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL).
-
Vortex mixer and/or rotator.
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This crucial step ensures that the volumes of each phase do not change during the experiment.
-
Compound Dosing: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted LogP of 1.6 suggests either phase is acceptable).
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the tube securely and mix thoroughly for a defined period (e.g., 1 hour at 30 rpm on a rotator) to allow the compound to reach equilibrium between the two phases.[13] Avoid vigorous shaking that can cause emulsions.[17]
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully remove an aliquot from each phase for analysis.
-
Quantification: Analyze the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) samples using a validated HPLC or LC-MS method.
-
Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ([C]oct / [C]aq)
System Validation: The assay should be run with control compounds of known LogD values spanning a range (e.g., Caffeine for low LogD, Ketoconazole for high LogD) to verify the accuracy of the procedure.[14]
Implications for Drug Development
-
LogD < 0: Compound is hydrophilic. May have excellent aqueous solubility but poor membrane permeability, leading to low oral absorption unless active transport mechanisms are involved.
-
LogD 1-3: Often considered the "sweet spot" for oral drugs, representing a good balance between solubility and permeability. The predicted XLogP of 1.6 for our compound falls within this desirable range.
-
LogD > 3: Compound is highly lipophilic. May suffer from poor solubility, high plasma protein binding, rapid metabolism, and potential for off-target toxicity.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter that influences solubility, absorption, distribution, and target binding, as the charge state of a molecule dramatically affects its properties.
Causality and Experimental Rationale
For 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, there are two potential sites of ionization:
-
Acidic pKa: The amide (N-H) proton can be deprotonated under basic conditions, though amides are generally very weak acids (pKa > 15).
-
Basic pKa: The nitrogen atom in the isoxazole ring could potentially be protonated under acidic conditions, though isoxazoles are typically very weak bases.
Determining the pKa is essential because even slight ionization can significantly impact solubility and permeability across the physiological pH range (e.g., stomach pH ~1-3, intestine pH ~6-7.5). Potentiometric titration is a reliable method for this determination.[18][19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The inflection point of the resulting curve reveals the pKa.[21]
Protocol: pKa Determination by Potentiometric Titration
Objective: To measure the acidic and/or basic pKa values of the test compound.
Materials:
-
Test Compound (accurately weighed).
-
Calibrated pH meter and electrode.
-
Automated titrator or manual burette.
-
Standardized titrants: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
Supporting electrolyte: 0.15 M Potassium Chloride (KCl) to maintain constant ionic strength.[18][19]
-
High-purity water, purged with nitrogen to remove dissolved CO₂.[19]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment.[18]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of water and KCl to a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol or acetonitrile can be used, but pKa values will need to be extrapolated back to 0% co-solvent.
-
Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration to prevent atmospheric CO₂ from interfering with the measurement by forming carbonic acid.[19]
-
Titration (for Basic pKa): Place the pH electrode in the solution and begin adding the 0.1 M HCl titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Titration (for Acidic pKa): Using a fresh sample, repeat the process by titrating with 0.1 M NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined precisely by finding the inflection point on a first-derivative plot (ΔpH/ΔV vs. V).
System Validation: The procedure should be validated by measuring the pKa of a known standard (e.g., benzoic acid) to ensure the system is performing correctly.
Implications for Drug Development
Caption: Influence of Physicochemical Properties on Drug Development.
-
Acidic pKa: If the compound has an acidic pKa in the physiological range, its solubility will increase at higher pH (e.g., in the intestine).
-
Basic pKa: If the compound has a basic pKa, its solubility will be higher in the acidic environment of the stomach. This can be leveraged for absorption but may also lead to pH-dependent precipitation.
-
No pKa (Neutral): If the compound is neutral across the physiological pH range, its solubility and permeability will be independent of pH, which can simplify formulation and lead to more consistent absorption.
Chemical Stability
A drug substance must remain stable throughout its shelf life under defined storage conditions.[22][23] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the quality of the compound.[23][24]
Protocol: ICH-Guided Stability Assessment
A foundational stability program should follow ICH Q1A(R2) guidelines.[22]
Objective: To evaluate the stability of the solid compound under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the compound into appropriate containers (e.g., sealed glass vials).
-
Storage Conditions:
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples for analysis at predefined intervals.[23]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: At each time point, test the samples for:
-
Appearance: Visual inspection for color change or melting.
-
Assay/Purity: Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining and detect any degradation products.
-
-
Stress Testing: Expose the compound to more extreme conditions (e.g., high heat, strong acid/base, oxidation, photolysis) to identify potential degradation pathways.
Implications for Drug Development
-
Instability: If significant degradation (>5%) is observed, particularly under accelerated conditions, it may indicate a short shelf life. The degradation products must be identified and assessed for toxicity.
-
Stability: If the compound is stable, it simplifies formulation, packaging, and shipping requirements.
Conclusion
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a compound built upon a scaffold of proven therapeutic relevance. This guide has established that a comprehensive understanding of its physicochemical properties is not merely a data-collection exercise but a strategic imperative. The predicted properties (XLogP ~1.6, TPSA ~79 Ų) are promising and place the molecule in a favorable region of chemical space for drug-likeness.
However, computational predictions must be rigorously challenged by empirical data. The detailed, self-validating protocols provided herein for determining solubility, lipophilicity, and pKa serve as a robust framework for generating the high-quality data required for informed decision-making. By systematically characterizing these core attributes, researchers can effectively anticipate a compound's in vivo behavior, de-risk its development pathway, and rationally design the formulation strategies necessary to unlock its full therapeutic potential.
References
-
MDPI. (2005, February 28). 5-Furan-2yl[8][25]oxadiazole-2-thiol, 5-Furan-2yl-4H[8][25][26] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from: [Link]
-
MDPI. (2025, August 6). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4059992, 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. Available from: [Link]
-
Der Pharma Chemica. (2026, March 2). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
ICH. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available from: [Link]
-
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
-
MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ResearchGate. (2025, October 20). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Available from: [Link]
-
East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [Link]
-
PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]
-
ResearchGate. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]
-
Chemazone. N-({2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl). Available from: [Link]
-
QualityHub. (2022, January 1). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Available from: [Link]
-
BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]
-
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]
-
Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
LCGC International. (2020, November 13). Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]
-
American Pharmaceutical Review. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Available from: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. ijpca.org [ijpca.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide (1226439-17-3) for sale [vulcanchem.com]
- 8. 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate | C8H4NO4- | CID 4059992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. enamine.net [enamine.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asdlib.org [asdlib.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. japsonline.com [japsonline.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]
- 26. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives | MDPI [mdpi.com]
